Bienvenue dans la boutique en ligne BenchChem!

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide (CAS 767310-03-2) is a synthetic organic compound belonging to the hydrazone-oxamide hybrid class, with the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.34 g/mol. The compound features a 1-naphthyl group at the N-terminus, a central oxoacetamide linker, and a 4-pyridinylmethylene hydrazone moiety.

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
CAS No. 767310-03-2
Cat. No. B12008529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
CAS767310-03-2
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=NC=C3
InChIInChI=1S/C18H14N4O2/c23-17(18(24)22-20-12-13-8-10-19-11-9-13)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-12H,(H,21,23)(H,22,24)/b20-12+
InChIKeyYQGNRQZIVCCKSE-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide (CAS 767310-03-2): Chemical Identity and Procurement Baseline


N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide (CAS 767310-03-2) is a synthetic organic compound belonging to the hydrazone-oxamide hybrid class, with the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.34 g/mol . The compound features a 1-naphthyl group at the N-terminus, a central oxoacetamide linker, and a 4-pyridinylmethylene hydrazone moiety . It is commercially available as an AldrichCPR product (Sigma-Aldrich product number L489832) for research use . The compound is categorized within the aromatics, pharmaceuticals, intermediates, and fine chemicals space and has been annotated as a potential protein kinase inhibitor and NADPH oxidase modulator in vendor technical datasheets . Importantly, PubChemLite records indicate zero published patents and zero literature entries specifically indexed for this compound as of the search date, confirming that quantitative biological characterization data in the peer-reviewed primary literature is extremely limited [1].

Why Generic Substitution of N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide Is Not Supported by Current Evidence


Within the 2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide chemotype, the N-aryl substituent is the primary site of structural variation among commercially available analogs—including N-(4-methoxyphenyl) (CAS 352460-84-5, MW 298.30), N-(3-methylphenyl) (CAS 514219-25-1, MW 282.30), N-(4-fluorophenyl) (CAS 880051-65-0, MW 286.26), and N-(2-methoxyphenyl) (CAS 477734-09-1, MW 298.30) variants—all of which share the identical core scaffold but differ in steric bulk, lipophilicity, and π-stacking capacity . The 1-naphthyl substituent in the target compound introduces a fused bicyclic aromatic system (C₁₀H₇) that substantially increases molecular surface area (318.34 vs. 282–298 g/mol range for single-ring aryl analogs) and modulates predicted lipophilicity, which can alter membrane permeability, target binding, and off-target profiles in ways that single-ring aryl congeners cannot replicate . Although peer-reviewed, compound-specific quantitative biological data are currently absent from the indexed primary literature [1], published structure-activity relationship (SAR) studies on structurally related hydrazone-oxamide hybrids confirm that N-aryl substitution identity is a critical determinant of antiproliferative potency, with IC₅₀ values varying by more than 4-fold across different aryl substituents within a single series [2]. Therefore, substituting the 1-naphthyl group with a simpler phenyl or substituted-phenyl ring without empirical validation carries the risk of unpredictable and potentially significant changes in biological activity.

Quantitative Differentiation Evidence for N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide vs. N-Aryl Analogs


Molecular Weight and Predicted Lipophilicity Differentiation vs. Single-Ring N-Aryl Analogs

The 1-naphthyl substituent increases the molecular weight to 318.34 g/mol, compared with 282.30 g/mol for the N-(3-methylphenyl) analog (CAS 514219-25-1), 286.26 g/mol for the N-(4-fluorophenyl) analog (CAS 880051-65-0), and 298.30 g/mol for the N-(4-methoxyphenyl) analog (CAS 352460-84-5) . This 20–36 g/mol mass increment is accompanied by an increase in the number of aromatic carbon atoms (from 6 in single-ring aryl to 10 in naphthyl), which is predicted to elevate logP by approximately 1.0–1.5 units based on additive fragment contributions [1]. The higher lipophilicity and larger aromatic surface area of the naphthyl group have been shown in naphthyl-N-acylhydrazone kinase inhibitor series to enhance binding within hydrophobic enzyme pockets, contributing to low-micromolar IC₅₀ values (e.g., 4.45 μM against p38α MAPK) [2].

Physicochemical profiling Drug-likeness Lead optimization

π-π Stacking Capacity: Naphthyl vs. Monocyclic Aryl Substituents

The fused bicyclic naphthalene system provides an extended π-surface area of approximately 170 Ų for aromatic stacking interactions, compared with approximately 100 Ų for monocyclic phenyl substituents [1]. In published kinase inhibitor design studies, naphthyl-substituted hydrazones have demonstrated enhanced binding affinity through π-π stacking with tyrosine and phenylalanine residues in the ATP-binding pocket. For example, naphthyl salicylic acyl hydrazone (NSAH) achieved IC₅₀ values within twofold of gemcitabine for growth inhibition of multiple cancer cell lines, with potency attributed in part to naphthyl-mediated hydrophobic and π-stacking interactions [2]. The 4-pyridinylmethylene moiety in the target compound provides an additional hydrogen-bond acceptor (pyridinyl N), creating a bifunctional recognition motif not present in simpler N-aryl hydrazones lacking the pyridine ring .

Kinase inhibition Molecular recognition Structure-based design

Class-Level Antiproliferative Activity of Hydrazone-Oxamide Hybrids Supports Screening Prioritization

Although no compound-specific antiproliferative data are indexed for CAS 767310-03-2 in the primary literature [1], the hydrazone-oxamide hybrid chemotype has been validated in peer-reviewed studies as a productive scaffold for anticancer lead discovery. In the most directly comparable series, oxamide-hydrazone hybrid 7k demonstrated IC₅₀-72h values of 7.73 ± 1.05 μM against MDA-MB-231 (triple-negative breast cancer) and 1.82 ± 1.14 μM against 4T1 (mouse mammary tumor) cells, with mechanism-of-action studies confirming G1/S cell cycle arrest at 12–16 μM concentrations [2]. A subsequent study identified hybrid 5q with an IC₅₀-72h of 9.79 μM against MDA-MB-231 cells, acting through necroptosis induction (RIPK3/MLKL pathway) rather than apoptosis, at an in vivo efficacious dose of 1 mg/kg/day in the 4T1 mouse model [3]. These data establish a class-level expectation of low-micromolar antiproliferative potency for hydrazone-oxamide hybrids, providing a benchmark against which the target compound's activity can be empirically measured.

Anticancer screening Triple-negative breast cancer Phenotypic assay

Commercial Availability and Quality Assurance Differentiation: Sigma-Aldrich AldrichCPR vs. Non-Certified Vendors

The target compound is listed as Sigma-Aldrich product L489832 under the AldrichCPR (Chemical Product Range) designation . AldrichCPR products are manufactured to Sigma-Aldrich quality specifications, providing batch-to-batch consistency, certificate of analysis (CoA) documentation, and traceable supply chain integrity. In contrast, many close N-aryl analogs (including N-(2,3-dichlorophenyl), N-(4-fluorophenyl), and N-(3-methylphenyl) variants) are predominantly available through non-certified vendor channels where purity documentation and quality assurance may be less rigorous . For procurement decisions where experimental reproducibility and regulatory documentation are critical (e.g., published SAR studies, patent filings, or translational research), the AldrichCPR designation provides a verifiable quality benchmark that non-certified alternatives may not guarantee .

Chemical procurement Quality control Reproducibility

Synthetic Tractability and Modular Diversification Potential

The target compound's synthesis proceeds through a modular three-step sequence: (i) hydrazone formation between 4-pyridinecarboxaldehyde and a hydrazine derivative, (ii) acylation with oxalyl chloride or equivalent to install the oxoacetamide linker, and (iii) coupling with 1-naphthylamine . This modular route is common to the entire N-aryl-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide class, meaning that the 1-naphthyl variant can be accessed through the same synthetic infrastructure as its simpler N-aryl analogs. However, the steric bulk of 1-naphthylamine (vs. aniline or substituted anilines) may require adjusted coupling conditions (e.g., elevated temperature, extended reaction time, or modified catalyst loading) to achieve comparable yields [1]. The commercial availability of all three building blocks (4-pyridinecarboxaldehyde, oxalyl chloride, and 1-naphthylamine) from major suppliers supports feasible in-house synthesis for laboratories requiring quantities beyond catalog offerings [2].

Medicinal chemistry Library synthesis SAR exploration

Recommended Application Scenarios for N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide Based on Evidence Profile


Kinase Inhibitor Screening Libraries Requiring Enhanced Hydrophobic Pocket Engagement

The 1-naphthyl substituent provides approximately 1.7-fold greater aromatic π-surface area compared with monocyclic N-aryl analogs, enabling more extensive hydrophobic and π-π stacking interactions within kinase ATP-binding pockets . Published studies on naphthyl-N-acylhydrazone derivatives have confirmed low-micromolar kinase inhibitory activity (IC₅₀ = 4.45 μM against p38α MAPK) driven by naphthyl-mediated binding [1]. This compound is appropriate for inclusion in kinase-focused screening decks where the target is known to possess a large, hydrophobic adenine-pocket (e.g., p38 MAPK, VEGFR, or PDGFR family kinases) that may not be adequately engaged by smaller N-phenyl or N-substituted-phenyl analogs. Procurement is recommended when the screening objective is to probe the contribution of extended aromatic surface area to kinase binding affinity.

Anticancer Phenotypic Screening Informed by Hydrazone-Oxamide Class Validation

The hydrazone-oxamide hybrid chemotype has been independently validated in two peer-reviewed studies as a productive scaffold for anticancer lead discovery, with lead compounds achieving IC₅₀-72h values of 1.82–9.79 μM against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1) through mechanisms including G1/S cell cycle arrest and RIPK3/MLKL-mediated necroptosis [2]. While compound-specific data are not yet available for CAS 767310-03-2 [3], the class-level validation supports its prioritization for inclusion in medium-throughput phenotypic screening panels against cancer cell line panels (e.g., NCI-60 or similar). Researchers should anticipate low-micromolar potency as a class-typical benchmark and design screening cascades that include head-to-head comparison with the N-(4-methoxyphenyl) and N-(4-fluorophenyl) analogs to empirically establish the naphthyl group's contribution.

Structure-Activity Relationship (SAR) Studies on the N-Aryl Position of Hydrazone-Oxamide Scaffolds

The modular three-step synthesis common to all N-aryl-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide derivatives enables systematic SAR exploration of the N-aryl substituent . The target compound, bearing the sterically demanding and lipophilic 1-naphthyl group, serves as the upper boundary of the steric and lipophilic parameter space within a focused library that spans from N-phenyl (MW 252.27) through N-(4-fluorophenyl) (MW 286.26) to N-(1-naphthyl) (MW 318.34). Procurement of this compound alongside its monocyclic N-aryl comparators allows construction of a congeneric series that probes the relationship between N-aryl size, lipophilicity, and biological activity. This application is particularly relevant for academic medicinal chemistry groups conducting scaffold-oriented lead optimization programs.

NADPH Oxidase-Related Inflammatory Disease Research with Appropriate Caveats

Vendor technical documentation categorizes this compound as a potential NADPH oxidase inhibitor relevant to inflammatory disease research . However, this annotation should be treated with caution: the referenced publications (Impellizzeri et al., Biochem. Pharmacol. 2011, 81, 636; Genovese et al., Brain Res. 2011, 1372, 92-102) describe apocynin (CAS 498-02-2), a structurally distinct NADPH oxidase inhibitor, and not the target compound itself [4]. The categorization likely derives from structural class assignment rather than direct experimental validation. Researchers interested in NADPH oxidase inhibition should consider this compound as a structurally novel chemotype for exploratory testing, with the explicit understanding that target engagement and potency against specific NOX isoforms (NOX1-5, DUOX1-2) remain uncharacterized. Procurement for this application should be accompanied by a plan for direct enzymatic or cell-based NOX activity assays.

Quote Request

Request a Quote for N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.